Hydroxy-alpha-sanshool
Overview
Description
Hydroxy-alpha-sanshool is a naturally occurring compound found in plants from the genus Zanthoxylum , such as Sichuan peppercorns. It is known for producing a tingling and numbing sensation when consumed, which is a characteristic feature of foods seasoned with these peppercorns.
Mechanism of Action
Hydroxy-alpha-sanshool is a fascinating molecule found in plants from the genus Zanthoxylum. It is known for its unique pungent and tingling sensation when consumed, which has sparked interest in understanding its mechanism of action .
Target of Action
this compound primarily targets the transient receptor potential cation channels, subfamily V, member 1 (TRPV1) and transient receptor potential cation channel, subfamily A, member 1 (TRPA1) in sensory neurons . These channels are responsible for the sensations induced by various spices and food additives . This compound also targets the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .
Mode of Action
this compound acts as an agonist at the pain integration channels TRPV1 and TRPA1 . It excites D-hair afferent nerve fibers, a distinct subset of the sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers . It also inhibits the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .
Biochemical Pathways
The activation of TRPV1 and TRPA1 by this compound explains its unique pungent, tingling sensation . It also affects the linoleic acid and tyrosine metabolism pathways .
Pharmacokinetics
this compound is stably metabolized in human and rat liver microsomes and human hepatocytes . It has strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . In vivo pharmacokinetic study shows that this compound is rapidly absorbed in rats after oral administration .
Result of Action
The activation of TRPV1 and TRPA1 by this compound results in a unique pungent, tingling sensation . It also induces colonic motor activity in rat proximal colon .
Action Environment
The effects of this compound can be influenced by environmental factors such as diet. For instance, a high-fat and high-sugar diet can induce insulin resistance, and the intervention of this compound effectively reverses these changes .
Biochemical Analysis
Biochemical Properties
Hydroxy-alpha-sanshool plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain and temperature sensation . Additionally, this compound inhibits tandem pore domain potassium channels such as KCNK3, KCNK9, and KCNK18 . These interactions are primarily responsible for the compound’s sensory effects.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect insulin-resistant mice by regulating gut microbiota and metabolites, impacting lipid and amino acid metabolism pathways . This compound also excites D-hair afferent nerve fibers, a subset of sensitive light-touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific ion channels and receptors. It acts as a potent agonist of TRPV1 and TRPA1 channels, leading to the activation of these pain integration channels . Additionally, this compound inhibits tandem pore domain potassium channels, such as KCNK3, KCNK9, and KCNK18, which are primarily responsible for its sensory effects . These interactions result in the excitation of sensory neurons and the induction of tingling paresthesia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is rapidly absorbed in rats after oral administration . The compound’s stability and degradation have been investigated, revealing that it stably metabolizes in human and rat liver microsomes and human hepatocytes . Long-term effects on cellular function have also been observed, including the regulation of gut microbiota and metabolites in insulin-resistant mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In insulin-resistant mice, this compound was administered by gavage for 28 days, resulting in significant changes in key serum indexes and gut microbiota composition . Higher doses of this compound have been associated with hepatotoxic effects, including increased levels of triglycerides, total cholesterol, and liver enzymes . These findings highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and amino acid metabolism . The compound has been shown to affect metabolic flux and metabolite levels, particularly in the context of insulin resistance . Additionally, this compound has strong inhibitory effects on cytochrome P450 enzymes CYP2C9 and CYP2D6 in human liver microsomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound is rapidly absorbed in rats after oral administration and binds nonspecifically to human plasma proteins . Its distribution within tissues and cells is influenced by its interactions with various biomolecules, affecting its localization and accumulation.
Subcellular Localization
This compound’s subcellular localization and activity are influenced by targeting signals and post-translational modifications. The compound’s primary targets include ion channels and receptors located in the plasma membrane . These interactions play a crucial role in its sensory effects and overall function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthetic preparation of hydroxy-alpha-sanshool involves complex organic synthesis techniques. These methods typically require multiple steps, including the formation of intermediate compounds and the use of specific reagents under controlled conditions.
Industrial Production Methods: : On an industrial scale, this compound is extracted from Zanthoxylum plants through processes such as steam distillation or solvent extraction. The extracted compound is then purified to achieve the desired purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions: : Hydroxy-alpha-sanshool undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed:
Scientific Research Applications
Hydroxy-alpha-sanshool has a wide range of applications in scientific research:
Chemistry: : It serves as a valuable compound for studying chemical reactions and synthesis methods.
Biology: : Researchers use it to investigate sensory mechanisms and neural pathways.
Medicine: : It has potential therapeutic applications due to its effects on sensory neurons and pain modulation.
Industry: : It is used in the food industry to create unique flavor profiles and in the cosmetics industry for its tingling sensation.
Comparison with Similar Compounds
Hydroxy-alpha-sanshool is unique compared to other similar compounds due to its specific sensory effects and its natural occurrence in Zanthoxylum plants. Similar compounds include capsaicin (found in chili peppers) and piperine (found in black pepper), which also produce tingling sensations but have different chemical structures and mechanisms of action.
List of Similar Compounds
Capsaicin
Piperine
Gingerol (found in ginger)
Shogaol (found in ginger)
Allyl isothiocyanate (found in mustard and wasabi)
This comprehensive overview highlights the significance of this compound in various fields and its unique properties compared to other similar compounds
Properties
IUPAC Name |
(2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFKHAVGGJJQFF-UEOYEZOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700212 | |
Record name | Hydroxy-alpha-sanshool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83883-10-7 | |
Record name | Hydroxy-α-sanshool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83883-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxy-alpha-sanshool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxy-alpha-sanshool (HAS) interact with its target and what are the downstream effects?
A: HAS primarily interacts with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels found on sensory neurons. [] Instead of activating these channels directly, HAS acts by inhibiting two-pore potassium channels, leading to neuronal depolarization and the sensation of tingling or numbness. [, ] This interaction with TRPV1 and TRPA1 is believed to be responsible for the unique pungent, tingling sensation associated with Szechuan pepper. [] Furthermore, research indicates that HAS might induce analgesia through the inhibition of voltage-gated sodium channels. []
Q2: What is known about the structure of this compound?
A: this compound is an alkylamide. [] While the provided abstracts don't specify the exact molecular formula, weight, or spectroscopic data, they highlight that its structure shares similarities with Hydroxy-beta-sanshool. [] Both compounds are major constituents of the alkylamide fraction found in Zanthoxylum plants, which are commonly known as Szechuan peppers. []
Q3: What is the role of this compound in influencing insulin resistance and gut microbiota?
A: A study on insulin-resistant mice revealed that HAS administration significantly impacted their gut health. [] HAS effectively reversed the elevated levels of glycosylated serum protein (GSP), glycosylated hemoglobin (GHb), triglycerides (TG), and total cholesterol (TC) observed in the model group. [] Moreover, HAS demonstrated a positive influence on the gut microbiota by increasing species diversity and richness, which were diminished in the insulin-resistant mice. [] These findings suggest that HAS might play a role in alleviating insulin resistance by modulating gut microbiota composition and affecting lipid and amino acid metabolic pathways. []
Q4: Are there any known toxicological concerns associated with this compound?
A4: While HAS is a common food additive and generally considered safe for consumption, the provided research abstracts don't offer detailed toxicological data. Further investigation is needed to establish its safety profile comprehensively, including potential long-term effects.
Q5: What analytical methods are typically employed to study this compound?
A: Various techniques are used to analyze HAS, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (HPLC-NMR) for identification and quantification. [] Additionally, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) are utilized to analyze the essential oil composition of plants containing HAS. [, ]
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